molecular formula C21H21N7O B2860918 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379996-05-9

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2860918
CAS No.: 2379996-05-9
M. Wt: 387.447
InChI Key: LAEBUGQKMMREQJ-UHFFFAOYSA-N
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Description

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, such as copper(I) or nickel(II), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as ultrasonic-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, nickel(II) catalysts for hydrogenation, and various organic solvents like DMF and THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .

Scientific Research Applications

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic rings, which enhances its chemical stability and biological activity. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-26-20-17(13-24-26)21(23-14-22-20)27-11-9-16(10-12-27)28-19(29)8-7-18(25-28)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEBUGQKMMREQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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